Carboxy Terbinafine-d7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl-methylamino]-2,2-dimethylhept-5-en-3-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-21(2,20(23)24)14-7-4-8-15-22(3)16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13H,15-16H2,1-3H3,(H,23,24)/b8-4+/i5D,6D,9D,10D,11D,12D,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPCPJFHUUUMEV-YPEAPPCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CN(C)C/C=C/C#CC(C)(C)C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Isotopic Labeling Strategies for Carboxy Terbinafine D7
Principles of Deuterium (B1214612) Incorporation in Complex Organic Molecules
The selective introduction of deuterium into complex organic structures is a sophisticated process that can be broadly categorized into two main approaches: direct deuterium exchange on a late-stage intermediate or the use of a deuterated precursor early in the synthetic route. rsc.orgresearchgate.net
Site-specific deuterium exchange involves the direct replacement of one or more protium (B1232500) (¹H) atoms with deuterium (²H or D) on an existing molecular scaffold. wikipedia.org This method is often referred to as H/D exchange and is advantageous as it can be performed on the final compound or a late-stage intermediate. assumption.edu Various catalytic systems have been developed to achieve high selectivity for specific C-H bonds.
Metal-Catalyzed Exchange: Transition metals like iridium, rhodium, palladium, and ruthenium are effective catalysts for activating C-H bonds and facilitating exchange with a deuterium source, which is typically deuterium oxide (D₂O). snnu.edu.cnthieme-connect.com For instance, iridium-based catalysts are known for directing deuteration to the ortho position of coordinating groups like amines and heterocycles. snnu.edu.cn Palladium catalysts have also been extensively developed for late-stage C-H deuteration. thieme-connect.com
Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a mild and efficient method for deuteration. assumption.edusnnu.edu.cn These reactions often use a photocatalyst in combination with a hydrogen atom transfer (HAT) catalyst and D₂O as the deuterium source, allowing for the deuteration of activated C(sp³)–H bonds, such as those adjacent to oxygen or nitrogen atoms, and formyl C-H bonds. assumption.edusnnu.edu.cn
Acid/Base Catalysis: Protons on carbons adjacent to carbonyl groups (α-protons) or other electron-withdrawing groups can be exchanged for deuterium under acidic or basic conditions using a deuterated solvent like D₂O or deuterated acids (e.g., CF₃COOD). researchgate.net
An alternative and often more practical approach for synthesizing complex deuterated molecules is to use a deuterated building block or precursor. rsc.org This strategy involves incorporating the deuterium label at an early stage of the synthesis using a commercially available or readily synthesized deuterated starting material. The deuterated intermediate is then carried through the remaining synthetic steps to yield the final product. assumption.edu
For a molecule like Carboxy Terbinafine-d7, this would likely involve the synthesis starting from a deuterated precursor. The parent compound, terbinafine (B446), is synthesized from key intermediates such as tert-butyl acetylene (B1199291) and N-methyl-1-naphthalenemethylamine. google.comresearchgate.net A plausible precursor-based strategy for this compound would involve using a deuterated version of the tert-butyl group. For example, a deuterated tert-butyl acetylene could be prepared and then used in the established synthetic route for terbinafine. The carboxyl group, which defines the "carboxy" metabolite, would be introduced subsequently, either through selective oxidation of a methyl group on the deuterated terbinafine analog or by using a precursor where one methyl group is replaced with a protected carboxyl functional group from the outset.
Site-Specific Deuterium Exchange Methodologies
Targeted Synthesis of Deuterated Terbinafine Metabolites
The synthesis of a specific deuterated metabolite like this compound presents unique challenges. Carboxy Terbinafine is a known metabolite of terbinafine, formed in vivo via oxidation of the tert-butyl group. nih.gov The "-d7" designation indicates the replacement of seven hydrogen atoms with deuterium, likely located on the metabolically stable parts of the molecule or at sites that are not the position of carboxylation. pharmaffiliates.com
Achieving stereoselectivity during deuteration is a significant challenge, especially when a new chiral center is created or when the configuration of an existing one must be maintained. nih.gov
Control of Existing Stereochemistry: The terbinafine molecule contains an (E)-alkene bond, and maintaining this geometry throughout a multi-step synthesis is crucial. drugbank.com Many synthetic reactions risk isomerization to the undesired (Z)-isomer.
Creation of New Stereocenters: While Carboxy Terbinafine itself is not chiral at the carboxylated carbon, other deuteration strategies might involve introducing deuterium at a prochiral center. Doing so stereoselectively (i.e., producing a single enantiomer or diastereomer) requires the use of chiral catalysts or reagents, which adds complexity and cost to the synthesis.
Site-Selectivity and Isotopic Enrichment: Achieving high levels of deuterium incorporation at the desired positions without scrambling the label to other parts of the molecule is a common challenge. Multi-step syntheses using deuterated precursors generally offer better control over site-selectivity and isotopic enrichment compared to direct exchange methods on the final, complex molecule. researchgate.net
Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of biocatalysis. mdpi.comacs.org Enzymes can catalyze reactions with exceptional regio- and stereoselectivity under mild conditions, making them ideal tools for overcoming the challenges of selective deuteration. bohrium.comd-nb.infoacs.org
Enzymatic Deuterium Introduction: Enzymes can be used to introduce deuterium with high precision. For example, oxidoreductases (like dehydrogenases) can be used with deuterated cofactors (e.g., [4-²H]-NADH) or in D₂O to deliver a deuterium atom to a specific face of a prochiral ketone or alkene. bohrium.com Pyridoxal phosphate (B84403) (PLP)-dependent enzymes can catalyze H/D exchange at the α-carbon of amino acids with high stereocontrol when the reaction is run in D₂O. nih.govacs.org
Mimicking Metabolism: Biocatalysts can be used to mimic the metabolic transformations that occur in the body. For instance, cytochrome P450 enzymes or other oxidases could potentially be employed to selectively oxidize a deuterated terbinafine precursor to the desired this compound metabolite. mdpi.com This approach can directly generate the metabolite structure, although controlling the selectivity of enzymatic oxidation in vitro can be challenging.
Kinetic Resolution: Enzymes can distinguish between enantiomers of a racemic mixture, allowing for the selective transformation of one enantiomer while leaving the other untouched. This principle can be applied to the synthesis of chiral deuterated compounds.
A chemo-enzymatic strategy for this compound could involve the enzymatic reduction of a ketone precursor in the presence of D₂O to set a deuterated stereocenter, or the use of an oxidase to perform the final conversion of a deuterated terbinafine analog to its carboxy metabolite. rsc.orgnih.gov
Advanced Analytical Methodologies for Carboxy Terbinafine D7 Quantification and Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of drug metabolites due to its high sensitivity and selectivity. nih.gov
Optimization of Chromatographic Separation for Carboxy Terbinafine-d7 Isomers
Achieving clear separation of this compound from its isomers and other matrix components is critical for accurate quantification. nih.govresearchgate.net This is typically accomplished using reversed-phase chromatography with a C18 column. lcms.czresearchgate.net The mobile phase composition, often a gradient of water with an acid additive (like formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is carefully optimized. researchgate.netnih.gov The goal is to obtain well-resolved chromatographic peaks. In some challenging cases of isomer separation, alternative column chemistries, such as FluoroPhenyl, have shown superior performance. lcms.cz High-performance ion mobility spectrometry coupled with mass spectrometry also presents a viable alternative for separating isomeric metabolites. chromatographyonline.com
Mass Spectrometric Parameters for Enhanced Sensitivity and Specificity in Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS technique used for targeted quantification. nih.govcreative-proteomics.com In an MRM experiment, the first quadrupole selects a specific precursor ion, which is then fragmented in the collision cell. The third quadrupole then monitors a specific product ion. nih.govcreative-proteomics.com This precursor-to-product ion transition is unique to the target analyte, providing high specificity. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The optimization of MS parameters, such as collision energy, is crucial for maximizing the signal intensity of the desired product ion. nih.gov The use of high-resolution mass spectrometry can further enhance selectivity by allowing for the use of narrow mass extraction windows. americanpharmaceuticalreview.comsciex.com
| Parameter | Typical Setting/Condition | Purpose |
| Ionization Mode | Electrospray Ionization (ESI), Positive researchgate.net | To efficiently ionize the target analyte. |
| Precursor Ion (Q1) | m/z of [this compound+H]⁺ | To specifically select the ion of interest. |
| Product Ion (Q3) | m/z of a characteristic fragment ion | To specifically detect a fragment unique to the analyte. |
| Collision Energy (CE) | Optimized for maximum fragment intensity nih.gov | To ensure efficient fragmentation of the precursor ion. |
| Dwell Time | Sufficient to acquire at least 10-15 data points across the chromatographic peak | To ensure accurate peak integration and quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) can be a powerful tool for metabolite profiling, particularly for volatile and thermally stable compounds. perlan.com.pl For less volatile metabolites like Carboxy Terbinafine (B446), a chemical derivatization step, such as silylation, is often required to increase their volatility. perlan.com.pl GC-MS offers excellent chromatographic resolution and can provide complementary information to LC-MS analysis. perlan.com.plresearchgate.net This technique has been successfully used to study the metabolic profile of yeast sterols, demonstrating its utility in identifying and quantifying metabolites. perlan.com.pl
Capillary Electrophoresis and Other High-Resolution Chromatographic Techniques for Metabolite Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is particularly well-suited for the analysis of charged species and has been successfully applied to the separation of terbinafine and its metabolites. ceu.esresearchgate.netunirioja.esnih.gov The separation can be optimized by adjusting the pH and composition of the running buffer. ceu.esnih.gov When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for metabolite analysis. Another high-resolution technique, Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes to achieve faster and more efficient separations, making it a valuable tool in drug metabolite profiling. nih.gov
Application of Ambient Ionization Mass Spectrometry Techniques for Direct Detection
Ambient ionization mass spectrometry (AIMS) has emerged as a powerful tool for the direct and rapid analysis of chemical compounds from various surfaces and matrices, often with minimal to no sample preparation. These techniques are particularly advantageous for the analysis of metabolites in biological systems. While specific literature detailing the direct detection of this compound using AIMS is not extensively available, the principles and demonstrated applications for the parent drug, Terbinafine, and its metabolites provide a strong basis for its potential use.
One of the most relevant AIMS techniques for this application is Thermal Desorption-Electrospray Ionization (TD-ESI). Research has demonstrated the successful use of TD-ESI coupled with tandem mass spectrometry (MS/MS) for the non-invasive monitoring of Terbinafine and its metabolites on human skin. jfda-online.com This approach involves simple probe sampling of the skin surface, followed by thermal desorption of the collected analytes and their subsequent ionization via an ESI plume. jfda-online.com
The direct detection of Carboxy Terbinafine, the primary metabolite of Terbinafine, alongside a deuterated internal standard like this compound, would be a logical extension of this methodology for quantitative studies. The inclusion of this compound is crucial for accurate quantification, as it corrects for matrix effects and variations in ionization efficiency.
Hypothetical Application of TD-ESI/MS/MS for this compound:
A plausible workflow for the direct detection and quantification of Carboxy Terbinafine using this compound as an internal standard would involve:
Sampling: A sampling probe would be used to collect analytes directly from the surface of interest, such as skin or other biological tissues.
Internal Standard Introduction: A known amount of this compound solution would be added to the sampling probe or the sample matrix prior to analysis.
Thermal Desorption and Ionization: The probe would be inserted into a TD-ESI source, where the analytes (Carboxy Terbinafine and this compound) are thermally desorbed and ionized.
Mass Spectrometric Analysis: The ions would be guided into a mass spectrometer, typically a triple quadrupole instrument, for MS/MS analysis. Multiple Reaction Monitoring (MRM) would be employed for selective and sensitive detection.
The table below illustrates the hypothetical MRM transitions that would be monitored for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Carboxy Terbinafine | [Insert m/z value] | [Insert m/z value] |
| This compound | [Insert m/z value + 7] | [Insert m/z value] |
Note: The exact m/z values would need to be determined experimentally.
Other ambient ionization techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), could also be explored for the direct analysis of this compound. DESI-MS has been successfully used for imaging the spatial distribution of drugs and their metabolites in tissue sections, which could provide valuable information on the localization of Carboxy Terbinafine. researchgate.net DART-MS is known for its rapid screening capabilities and could potentially be used for high-throughput analysis of samples for the presence of Carboxy Terbinafine.
The primary advantage of employing these ambient ionization techniques for the analysis of this compound lies in their speed and the reduction of complex sample preparation steps, which are typically required for conventional methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). jfda-online.com This makes AIMS a promising platform for real-time or near-real-time analysis in various research settings.
Metabolic Pathway Elucidation and Enzyme Kinetics with Carboxy Terbinafine D7
In Vitro Biotransformation Studies using Deuterated Substrates
In vitro models are instrumental in characterizing the metabolic fate of drugs. The use of deuterated substrates like Terbinafine-d7 allows for precise tracing and quantification of metabolic products.
The formation of Carboxy-terbinafine from terbinafine (B446) is a multi-step oxidative process. While direct studies on Carboxy Terbinafine-d7 formation are not extensively documented, the metabolism of the parent compound, terbinafine, is well-characterized and primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. medsafe.govt.nz Several CYP isoforms are involved in the initial oxidative steps that lead to the eventual formation of the carboxylic acid metabolite. medsafe.govt.nz
Terbinafine is metabolized by at least seven CYP isoenzymes, with major contributions from CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19. medsafe.govt.nz The initial hydroxylation of the terbinafine molecule, a prerequisite for oxidation to a carboxylic acid, can occur at various positions. Specifically, oxidation of the naphthalene (B1677914) ring is a known metabolic pathway for terbinafine. nih.govnih.govresearchgate.net Given that this compound involves modification of the naphthalene moiety, the CYP enzymes known to metabolize this part of the molecule are of primary interest. It is plausible that the same enzymes responsible for the oxidation of the non-deuterated naphthalene ring are also involved in the metabolism of Terbinafine-d7 to this compound.
A hypothetical reaction sequence would involve the initial hydroxylation of the deuterated naphthalene ring of Terbinafine-d7, followed by further oxidation to an aldehyde and then to the corresponding carboxylic acid, this compound. The specific CYP isoforms driving these sequential oxidation steps would likely be a combination of those with high affinity for the terbinafine substrate and the capacity for aromatic hydroxylation and subsequent oxidation.
| Enzyme Family | Specific Isoforms Implicated in Terbinafine Metabolism | Potential Role in this compound Formation |
| CYP1A | CYP1A2 | Aromatic hydroxylation of the naphthalene ring. |
| CYP2C | CYP2C8, CYP2C9, CYP2C19 | Major contributors to terbinafine metabolism, likely involved in the initial oxidative attack on the naphthalene ring. medsafe.govt.nz |
| CYP3A | CYP3A4 | A key enzyme in the metabolism of over 50% of marketed drugs, it is involved in multiple oxidative pathways of terbinafine. nih.gov |
Beyond the initial formation by CYP enzymes, the subsequent turnover of this compound could be mediated by other enzymatic pathways. Carboxylic acid metabolites are often substrates for conjugation reactions, which facilitate their elimination from the body. The primary conjugation pathway for carboxylic acids is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). It is therefore conceivable that this compound could undergo glucuronidation to form a more water-soluble conjugate.
Investigation of Cytochrome P450 Enzyme Isoforms Involved in this compound Formation
Deuterium (B1214612) Kinetic Isotope Effect (DKIE) Studies on Terbinafine Metabolism to Carboxy Metabolites
The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction if the cleavage of the carbon-hydrogen bond is the rate-determining step. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), is a valuable tool for probing reaction mechanisms. googleapis.com
The oxidation of the deuterated naphthalene ring in Terbinafine-d7 to form this compound involves the cleavage of carbon-deuterium (C-D) bonds. Since a C-D bond is stronger than a carbon-hydrogen (C-H) bond, a significant DKIE would be expected if this bond cleavage is the rate-limiting step in the formation of the carboxylic acid metabolite.
Deuteration at a metabolically active site can lead to an increase in the metabolic stability of a drug, potentially resulting in a longer half-life and altered pharmacokinetic profile. juniperpublishers.comselvita.com The "d7" designation in this compound indicates that seven hydrogen atoms on the naphthalene ring have been replaced with deuterium. This extensive deuteration could significantly impact its metabolism.
If the oxidation of the naphthalene ring is a major clearance pathway for terbinafine, then the use of Terbinafine-d7 would be expected to slow down this pathway, leading to reduced in vitro clearance. This could, in turn, lead to "metabolic switching," where alternative metabolic pathways become more prominent. nedmdg.org For example, a decrease in the rate of carboxylation could lead to an increase in N-dealkylation or other oxidative reactions at non-deuterated positions of the molecule.
| Parameter | Expected Effect of Deuteration (d7) on the Naphthalene Ring | Rationale |
| Rate of Carboxylation | Decrease | Stronger C-D bonds compared to C-H bonds, leading to a primary kinetic isotope effect if C-D bond cleavage is rate-limiting. googleapis.com |
| Metabolic Stability | Increase | Slower metabolism at the deuterated site. juniperpublishers.com |
| In Vitro Clearance | Decrease | Reduced rate of formation of the carboxy metabolite, a major clearance pathway. |
| Metabolic Switching | Potential Increase | Shunting of the metabolic flux towards alternative, non-deuterated metabolic pathways. nedmdg.org |
Probing Rate-Limiting Steps in Oxidative and Carboxylation Pathways
Elucidation of Reactive Metabolite Formation and Detoxification via Deuteration Studies
The metabolism of some drugs can lead to the formation of reactive metabolites that can bind to cellular macromolecules, potentially causing toxicity. Terbinafine has been associated with the formation of a reactive aldehyde metabolite, TBF-A, through N-dealkylation pathways. nih.govresearchgate.netnih.gov Deuteration can be a useful strategy to investigate and potentially mitigate the formation of such reactive species.
By slowing down a particular metabolic pathway, deuteration can help to identify which pathways are responsible for the formation of reactive metabolites. For instance, if deuteration of the naphthalene ring in Terbinafine-d7 leads to a decrease in the formation of a specific toxic metabolite, it would implicate the oxidative metabolism of the naphthalene ring in its formation.
Furthermore, deuteration can redirect metabolism towards detoxification pathways. If the formation of this compound represents a detoxification pathway, then slowing down this pathway through deuteration could potentially increase the formation of other, more reactive metabolites if metabolic switching occurs. Conversely, if the carboxylation pathway itself leads to a reactive intermediate, deuteration could reduce its formation and subsequent toxicity. The use of trapping agents, such as glutathione, in in vitro incubations with Terbinafine-d7 can help to identify and quantify any reactive metabolites formed. researchgate.netnih.govresearchgate.net
Role of Carboxy Terbinafine D7 As a Stable Isotope Internal Standard in Bioanalytical Assays
Principles and Advantages of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis
Stable isotope-labeled internal standards (SIL-IS) are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). medicaldialogues.in Carboxy Terbinafine-d7 is a deuterated form of Carboxyterbinafine (B17229), a major metabolite of the antifungal drug Terbinafine (B446). medicaldialogues.indrugbank.com The fundamental principle behind using a SIL-IS is that it is chemically and physically almost identical to the analyte of interest—the unlabeled compound, often called the "native" analyte. pnrjournal.com This near-identity ensures that the SIL-IS and the native analyte behave similarly during every stage of the analytical process, including extraction, chromatography, and ionization in the mass spectrometer. researchgate.net
The primary advantages of using a SIL-IS like this compound are numerous:
Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue are incredibly complex. Co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. cymitquimica.com This "matrix effect" is a significant source of variability and inaccuracy. cymitquimica.com Because a SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of matrix effect. ijnrd.org By calculating the ratio of the analyte response to the IS response, these variations can be effectively normalized, leading to more accurate and precise results. cymitquimica.com
Compensation for Sample Loss: Analyte loss can occur at various steps, including protein precipitation, liquid-liquid extraction, solid-phase extraction, and sample transfers. ijnrd.org Since the SIL-IS is added to the sample at the beginning of the workflow, it experiences the same procedural losses as the native analyte. The analyte-to-IS ratio remains constant, correcting for this variability. nih.gov
Improved Accuracy and Precision: The ability to correct for both matrix effects and procedural variations significantly enhances the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method. tennessee.edu The use of SIL internal standards has been shown to substantially reduce variations in mass spectrometry results compared to using structural analogs. tennessee.edu
Co-elution with Analyte: Ideally, the SIL-IS co-elutes with the unlabeled analyte during liquid chromatography. researchgate.net This ensures that both compounds are subjected to the same matrix conditions at the same time. While significant deuterium labeling can sometimes cause a slight shift in retention time (the "isotope effect"), a carefully designed standard like this compound minimizes this issue. researchgate.net The mass difference, typically of three or more mass units for small molecules, allows the mass spectrometer to distinguish between the analyte and the standard. medicaldialogues.in
Applications in the Accurate and Precise Quantification of Terbinafine and its Metabolites in Complex Biological Matrices
Terbinafine is an antifungal drug that undergoes extensive metabolism in the body. medicaldialogues.indrugbank.com Key metabolic pathways include N-demethylation and oxidation of the alkyl side chain, leading to the formation of metabolites such as Carboxyterbinafine. drugbank.comnih.gov To understand the complete pharmacokinetic profile of a drug, it is essential to quantify not only the parent drug but also its major metabolites.
This compound is specifically designed to serve as the ideal internal standard for the quantification of the metabolite Carboxyterbinafine. In a typical bioanalytical LC-MS/MS assay, a known amount of this compound is added to a biological sample (e.g., plasma, urine). After sample preparation, the extract is injected into the LC-MS/MS system. The instrument is set to monitor specific mass transitions for both the native Carboxyterbinafine and the deuterated internal standard, this compound. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity. researchgate.netbiotrial.com
While specific validation data for this compound is not widely published, the performance of such an assay can be illustrated by the typical validation results for its parent compound, Terbinafine, using its own deuterated standard, Terbinafine-d7.
Table 1: Illustrative Performance of a Bioanalytical Method for Carboxyterbinafine using this compound as Internal Standard (Based on typical LC-MS/MS method validation parameters for related compounds)
| Validation Parameter | Specification | Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 2.00 - 1,200 ng/mL (r² > 0.995) |
| Intra-day Precision | Coefficient of Variation (%CV) ≤ 15% | < 8.5% |
| Inter-day Precision | Coefficient of Variation (%CV) ≤ 15% | < 9.0% |
| Intra-day Accuracy | Relative Error (%RE) within ±15% | -7.0% to +10.5% |
| Inter-day Accuracy | Relative Error (%RE) within ±15% | -6.5% to +11.2% |
| Extraction Recovery | Consistent and reproducible | ~85% (CV < 5%) |
| Matrix Effect | Minimal impact on quantification | Normalized by IS |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10; Precision ≤ 20%; Accuracy ±20% | 2.00 ng/mL |
This table is a representative example based on published data for similar analytes like Terbinafine and Terbinafine-d7 to illustrate expected performance. researchgate.netnih.gov
The use of this compound allows researchers to build a concentration calibration curve and accurately determine the levels of the Carboxyterbinafine metabolite in unknown samples, which is crucial for pharmacokinetic and toxicokinetic studies. bioanalysis-zone.com
Utility in Method Development and Validation for Pharmaceutical and Toxicological Research
The development and validation of a robust and reliable bioanalytical method is a critical requirement for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). cymitquimica.combioanalysis-zone.com this compound plays an indispensable role in this process for assays targeting the Carboxyterbinafine metabolite.
During method development, the SIL-IS is used to optimize every step of the procedure. biotrial.com This includes:
Optimizing Extraction: Different techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) can be evaluated. The consistency of the analyte/IS ratio helps identify the most efficient and reproducible extraction method. pnrjournal.com
Fine-tuning Chromatography: The chromatographic conditions are adjusted to ensure good peak shape and separation from other matrix components, with the SIL-IS confirming that the analyte behaves as expected. biotrial.com
Mass Spectrometry Optimization: The SIL-IS is used to fine-tune the mass spectrometer's parameters for maximum sensitivity and specificity. shu.ac.uk
In method validation, this compound is essential for demonstrating the method's reliability according to stringent international guidelines. Key validation experiments where the SIL-IS is critical include:
Selectivity and Specificity: The method must prove it can quantify the analyte without interference from other compounds in the matrix. The SIL-IS helps confirm that peaks are correctly identified. bioanalysis-zone.com
Stability Studies: The stability of the analyte must be tested under various conditions (e.g., freeze-thaw cycles, long-term storage at -80°C, bench-top stability). nih.gov The consistent response of the analyte/IS ratio confirms that the analyte has not degraded.
Matrix Effect Assessment: As previously discussed, the SIL-IS is the gold standard for evaluating and compensating for matrix effects from different sources or lots of biological fluid. cymitquimica.com
Dilution Integrity: For samples with concentrations above the upper limit of the calibration curve, the ability to dilute the sample and still obtain an accurate measurement must be verified. The SIL-IS ensures the integrity of this dilution process. researchgate.net
By providing a stable and reliable reference point throughout the analytical run, this compound ensures that the data generated for the Carboxyterbinafine metabolite is robust, reproducible, and can withstand regulatory scrutiny, ultimately supporting the development of new pharmaceutical products and contributing to toxicological risk assessment. cymitquimica.comnih.gov
Mechanistic Insights into Deuteration Effects on Drug Metabolism and Pathway Diversion
Influence of Deuterium (B1214612) Substitution on Enzyme-Substrate Binding and Catalytic Activity
The substitution of hydrogen with deuterium does not typically alter a molecule's fundamental shape or its ability to bind to an enzyme's active site. The primary influence is on the rate of the chemical reaction (catalytic activity) if C-H bond scission is involved. juniperpublishers.comnih.gov
Kinetic Isotope Effect (KIE): For terbinafine (B446), metabolic processes such as N-demethylation and the oxidation of its alkyl side chain to form carboxyterbinafine (B17229) involve the breaking of C-H bonds. scialert.netresearchgate.net If these steps are rate-limiting, the deuteration in Terbinafine-d7 would be expected to slow down the formation of its metabolites, including Carboxy Terbinafine-d7. The magnitude of this KIE can vary significantly depending on the specific CYP enzyme and the exact position of deuteration. nih.gov For instance, studies on other drugs have shown that deuteration at the N-methyl group can significantly decrease the rate of N-demethylation. dovepress.com
Enzyme-Specific Effects: The complexity of deuteration effects is highlighted by their dependence on the specific enzyme isoform. nih.gov Terbinafine metabolism is a prime example of multi-enzyme involvement, with CYP3A4, CYP2C9, CYP2C19, and others playing roles. nih.gov A deuteration strategy must consider that while one pathway catalyzed by a specific CYP enzyme might be slowed, another pathway catalyzed by a different enzyme might be unaffected or even become more prominent. nih.gov Research on various compounds shows that the KIE can be substantial with one CYP isoform but negligible with another for the very same reaction. nih.gov
| Enzyme | Metabolic Reaction on Terbinafine | Potential Influence of Deuteration (Kinetic Isotope Effect) |
|---|---|---|
| CYP2C9 | Major contributor to N-demethylation. nih.gov | Slowing this pathway if deuteration occurs at the N-methyl group. |
| CYP3A4 | Contributes to N-dealkylation pathways and hydroxylation. drugbank.comnih.gov | Potential to slow multiple metabolic routes. |
| CYP1A2 | Involved in N-demethylation. scialert.net | Slowing of N-demethylation pathway. |
| CYP2C19 | Contributes to the formation of the reactive metabolite TBF-A. nih.gov | Potential to slow formation of specific metabolites. |
Stereochemical Considerations in Deuterated Metabolite Formation and Interconversion
Stereochemistry, the three-dimensional arrangement of atoms, can be a critical factor in a drug's activity and metabolism. While terbinafine is administered as a racemic mixture, its biological interactions can be stereoselective.
Deuteration itself does not change the established stereochemistry of a molecule. However, it can influence the formation of new chiral centers or the metabolism at prochiral centers. If a metabolic reaction that creates a chiral center is slowed by deuteration, it could potentially alter the ratio of the resulting enantiomers or diastereomers if a competing, non-deuterated pathway produces a different stereoisomer. While there is a lack of specific research on the stereochemical formation of this compound, studies on other chiral antifungal agents have highlighted the importance of stereochemistry in their environmental fate and effects, underscoring the need for enantiomer-specific analytical methods. rsc.org
Computational Chemistry and Molecular Modeling of Deuterated Metabolite Biotransformation Mechanisms
Computational tools are increasingly used to predict and understand drug metabolism, and terbinafine has been the subject of such studies. nih.govnih.gov
Predicting Metabolic Pathways: Deep learning models have been applied to predict the N-dealkylation of terbinafine. nih.gov These models successfully predicted a high probability for the N-demethylation pathway, which was later confirmed by experimental data. nih.govnih.gov However, these computational approaches sometimes differ from experimental results; for example, modeling initially underestimated the importance of a direct pathway to the formation of the reactive metabolite TBF-A. nih.gov
Modeling Deuterated Compounds: In principle, these same computational methods could be used to model the biotransformation of this compound. By incorporating the higher bond energy of the C-D bond into quantum mechanics calculations, researchers could predict how deuteration might alter the activation energies for different metabolic reactions. This would allow for a theoretical estimation of the KIE and a prediction of potential metabolic shunting, providing valuable hypotheses for subsequent experimental validation. However, specific molecular modeling studies focused on this compound are not currently available in published literature.
Implications of Deuteration-Induced Metabolic Shunting for Metabolite Research
Slowing down one metabolic pathway through deuteration can cause the parent drug to be increasingly processed through alternative, previously minor, pathways. This phenomenon is known as "metabolic shunting" or "metabolic switching". juniperpublishers.comwpmucdn.com
Future Directions in Deuterated Metabolite Research for Terbinafine and Analogs
Development of Novel and Efficient Deuteration Methodologies for Complex Metabolites
The synthesis of deuterated metabolites like Carboxy Terbinafine-d7 traditionally involves multi-step processes. However, the future points toward more direct and selective methods for introducing deuterium (B1214612) into complex molecular architectures.
Recent breakthroughs include the development of novel catalytic systems that enable site-selective hydrogen/deuterium (H/D) exchange under mild conditions. chemrxiv.org For instance, supported iridium nanoparticles have been shown to selectively deuterate arenes and heteroarenes, offering a regioselectivity that is complementary to existing methods. chemrxiv.org Such technologies could be adapted to selectively deuterate specific positions on the terbinafine (B446) scaffold or its metabolites, allowing researchers to probe the metabolic fate of distinct molecular regions.
Furthermore, photochemical deuteration is emerging as a powerful tool for late-stage functionalization of complex molecules, including drugs and natural products. rsc.org These methods, often induced by visible light, offer the potential for highly specific deuteration with minimal purification challenges. rsc.org Another significant advancement is the application of flow chemistry to deuteration processes. ansto.gov.au Flow reactors provide precise control over reaction time and temperature, which can enhance selectivity, increase production capacity, and minimize the decomposition of thermally sensitive molecules. ansto.gov.au This is particularly relevant for producing multigram quantities of deuterated standards or drug candidates for extensive preclinical testing. ansto.gov.au
| Methodology | Description | Key Advantages | Potential Application for Terbinafine Metabolites |
|---|---|---|---|
| Site-Selective Catalysis (e.g., Iridium Nanoparticles) | Uses specialized catalysts to replace specific C-H bonds with C-D bonds on complex (hetero)arenes. chemrxiv.org | High regioselectivity, broad functional group tolerance, mild reaction conditions. chemrxiv.org | Selective deuteration of the naphthalene (B1677914) ring or other specific sites on terbinafine to study site-specific metabolism. |
| Photochemical Deuteration | Utilizes light to initiate H/D exchange reactions, often enabling late-stage modification. rsc.org | High specificity, mild conditions, suitable for complex structures. rsc.org | Labeling advanced metabolites without requiring a complete re-synthesis from simple deuterated precursors. |
| Flow Chemistry | Performs deuteration in a continuously flowing stream rather than in a batch, allowing precise process control. ansto.gov.au | Increased efficiency, improved safety, enhanced selectivity, and scalability. ansto.gov.au | Large-scale, controlled synthesis of this compound or other deuterated analogs for extensive studies. |
Expanding Analytical Capabilities for Comprehensive Deuterated Metabolite Mixtures and Tracers
The analysis of deuterated compounds is advancing beyond simple quantification. The future lies in technologies that can characterize complex mixtures of metabolites and trace their transformations in high resolution. High-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) and Orbitrap, are central to this evolution. danaher.com Their exceptional mass accuracy and resolution allow for the confident identification of drug metabolites in complex biological matrices and the differentiation of isotopologues. danaher.com
A particularly promising technique is Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS), which enables the imaging of deuterated tracers within tissues and even at the subcellular level. nih.govnih.gov This technology could potentially visualize the distribution of deuterated terbinafine and its metabolites within hepatocytes, providing direct evidence of bioaccumulation or transport into specific organelles. nih.govnih.gov Researchers have developed methods to measure deuterated tracers using C₂D⁻/C₂H⁻ isotope ratios, which expands the multiplexing capability of NanoSIMS to simultaneously measure deuterium alongside other stable isotopes like ¹³C and ¹⁵N. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy also continues to be a powerful, complementary tool. It is non-destructive and highly quantitative, providing detailed structural information about metabolites without the need for chromatographic separation. acs.orgmdpi.com Combining HRMS and NMR provides a more complete picture, with MS offering sensitivity and HRMS providing structural confirmation. mdpi.com The development of extensive metabolite libraries, including deuterated standards, further enhances the ability to identify and quantify compounds in metabolomics studies. sigmaaldrich.com
| Technique | Principle | Application in Terbinafine Research |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification of unknown metabolites and differentiation of isotopologues. danaher.com | Identifying novel or unexpected deuterated metabolites of terbinafine and accurately quantifying them in complex biological samples. |
| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | An imaging technique that measures the elemental and isotopic composition of a sample surface with sub-100 nm resolution. nih.govnih.gov | Visualizing the subcellular distribution of deuterated terbinafine or its metabolites within liver cells to investigate mechanisms of toxicity. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural and quantitative information on molecules in a sample. acs.org | Structurally elucidating novel metabolites and quantifying metabolite mixtures without derivatization or chromatographic separation. acs.orgmdpi.com |
Integrated Omics Approaches in Deuterated Drug Metabolism Research (e.g., Metabolomics, Fluxomics)
The future of understanding drug metabolism lies in systems biology, integrating multiple "omics" layers to create a holistic view. nih.gov Stable isotope-resolved metabolomics (SIRM) and fluxomics, which use tracers like deuterated compounds, are central to this paradigm shift. researchgate.netnih.gov
Metabolomics provides a snapshot of all small molecules in a biological system, but when combined with stable isotope labeling, it can reveal the dynamic flow of atoms through metabolic pathways. tandfonline.com For terbinafine, this means moving beyond identifying primary metabolites like N-desmethylterbinafine or Carboxy Terbinafine. By administering a deuterated terbinafine analog and tracking the appearance of the deuterium label across the metabolome, researchers can map all downstream metabolic products and identify pathway "shunting," where metabolic flux is diverted as a consequence of inhibiting a primary pathway. juniperpublishers.com
Fluxomics takes this a step further by quantifying the rates (fluxes) of metabolic reactions. researchgate.netntnu.edu By using deuterated tracers and mathematical modeling, it is possible to build a quantitative map of carbon flow from a drug molecule through the central metabolic network. nih.gov This could precisely determine the rate of formation of TBF-A, a reactive metabolite implicated in terbinafine-induced hepatotoxicity, versus competing detoxification pathways. nih.govresearchgate.net Integrating these data with transcriptomics and proteomics can link changes in metabolic flux to alterations in gene and protein expression, providing a powerful, multi-layered understanding of a drug's effect. mdpi.com
Advancements in Understanding the Predictive Power of Kinetic Isotope Effects in Drug Design
The deuterium kinetic isotope effect (KIE) is the change in a reaction's rate when a carbon-hydrogen (C-H) bond is replaced with a stronger carbon-deuterium (C-D) bond. portico.orgtandfonline.com This effect has been successfully used to slow the metabolism of drugs, a strategy known as "deuterium switching." nih.govnih.gov However, the future lies in using the KIE not just as a modification strategy for existing drugs, but as a predictive tool in early-stage drug design. tandfonline.com
The magnitude of the KIE is highly dependent on the reaction mechanism and which bond-cleavage step is rate-determining. wikipedia.org Historically, predicting the in vivo effect of deuteration has been challenging. researchgate.net However, advances in computational modeling and a deeper understanding of enzyme kinetics are improving this predictive capability. By combining in vitro metabolism studies using human liver microsomes with sophisticated kinetic models, it is becoming more feasible to predict whether deuterating a specific "soft spot" on a molecule will productively slow its clearance or simply shift metabolism to another site. juniperpublishers.comtandfonline.com
For terbinafine analogs, this means that new chemical entities could be designed from the ground up with strategically placed deuterium atoms to preemptively block pathways leading to toxic metabolites like TBF-A, while preserving or enhancing the desired antifungal activity. researchgate.netrsc.org Understanding the degree of rate control for various steps in a metabolic network can help quantitatively predict the KIE for complex, multi-step reactions, moving the field from empirical observation to rational, predictive design. acs.org This approach promises to create safer, more effective drugs with optimized pharmacokinetic profiles from the outset. nih.govnih.gov
Q & A
Q. How should researchers design studies to investigate this compound’s role in lipid metabolism beyond squalene epoxidase inhibition?
- Methodological Answer : Integrate multi-omics approaches (lipidomics, transcriptomics) to map downstream metabolic perturbations. Use CRISPR-Cas9 knockouts of squalene epoxidase in model organisms to isolate compound-specific effects from endogenous enzyme activity. Apply pathway enrichment analysis to identify secondary targets .
Guidance for Data Interpretation and Reporting
- Data Contradiction Analysis : When conflicting results arise, re-examine experimental parameters (e.g., incubation time, substrate concentration) and validate using independent methods (e.g., isothermal titration calorimetry vs. enzymatic assays). Use Bland-Altman plots to assess inter-method agreement .
- Ethical and Safety Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., 3R principles) and disclose deuterium-specific safety data in ethics applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
